Niobium iodide (NbI5)

描述

准备方法

Niobium iodide is typically synthesized by the direct reaction of niobium metal with iodine. The reaction is carried out under controlled conditions to ensure the formation of pure niobium iodide . The reaction can be represented as follows: [ 2 \text{Nb} + 5 \text{I}_2 \rightarrow 2 \text{NbI}_5 ]

the laboratory synthesis involves heating niobium and iodine in a sealed tube to prevent the escape of iodine vapors .

化学反应分析

Niobium iodide undergoes several types of chemical reactions, including:

-

Hydrolysis: : Niobium iodide reacts readily with water to form niobium oxides and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2\text{O} \rightarrow \text{NbO}_2 + 5 \text{HI} ]

-

Reduction: : Niobium iodide can be reduced by hydrogen gas to form niobium metal and hydrogen iodide. [ \text{NbI}_5 + \text{H}_2 \rightarrow \text{Nb} + 5 \text{HI} ]

-

Substitution: : Niobium iodide can undergo substitution reactions with other halides to form mixed halide compounds. [ \text{NbI}_5 + \text{Cl}_2 \rightarrow \text{NbI}_3\text{Cl}_2 + 2 \text{I}_2 ]

Common reagents used in these reactions include water, hydrogen gas, and other halogens. The major products formed from these reactions are niobium oxides, niobium metal, and mixed halide compounds .

科学研究应用

Niobium iodide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its applications include:

Synthesis of Nanomaterials: Niobium iodide is used in the synthesis of niobium-based nanomaterials, which have applications in supercapacitors and hybrid ion capacitors.

Electrochemical Applications: Niobium-based materials, including niobium iodide, are used in the development of high-power batteries and electrochromic devices.

作用机制

The mechanism by which niobium iodide exerts its effects is primarily through its ability to undergo various chemical reactions, such as hydrolysis, reduction, and substitution. These reactions involve the breaking and forming of chemical bonds, which can lead to the formation of new compounds with different properties. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

相似化合物的比较

Niobium iodide shares similarities with other niobium halides, such as niobium chloride, niobium bromide, and niobium oxyiodide. These compounds also adopt edge-shared bioctahedral structures and exhibit similar reactivity patterns . niobium iodide is unique in its high sensitivity to moisture and its ability to form mixed halide compounds through substitution reactions.

Similar compounds include:

- Niobium chloride (NbCl5)

- Niobium bromide (NbBr5)

- Niobium oxyiodide (NbOI)

Each of these compounds has its own unique properties and applications, but they all share the common feature of being niobium halides with similar structural motifs .

生物活性

Niobium iodide, specifically niobium pentaiodide (NbI5), is an inorganic compound that has garnered interest due to its unique structural properties and potential biological applications. This article explores the biological activity of NbI5, including its synthesis, structural characteristics, and potential health effects.

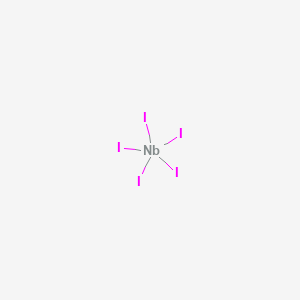

Niobium pentaiodide has the empirical formula NbI5 and exists as a diamagnetic yellow solid that readily hydrolyzes in moisture. It adopts an edge-shared bioctahedral structure, where two NbI5 units are connected by iodide bridges, forming a complex network of Nb-I interactions . The compound can be synthesized through the reaction of niobium with iodine:

This reaction typically occurs at elevated temperatures . The melting point of NbI5 is approximately 200°C, above which it decomposes .

Biological Activity and Health Effects

Research on the biological activity of niobium compounds, including NbI5, is limited but indicates several important aspects:

- Toxicity : Niobium compounds are generally considered to have low toxicity. However, exposure to niobium dust can cause irritation to the eyes and skin. Inhalation may lead to gastrointestinal issues such as nausea and vomiting due to the accumulation of niobium in the lungs and bones .

- Biocompatibility : Niobium and its compounds are noted for their corrosion resistance and biocompatibility, making them suitable for medical applications. They are used in prosthetic devices, orthopedic implants, and cardiovascular devices due to their non-toxic nature and ability to integrate well with biological tissues .

- Potential Antimicrobial Activity : Some studies suggest that niobium compounds may exhibit antimicrobial properties. This activity could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Case Studies and Research Findings

While specific studies focusing exclusively on NbI5 are scarce, related research provides insights into its potential applications:

- Niobium Cluster Compounds : Research on hexanuclear niobium cluster iodides has shown interesting properties that could extend to biological applications. These compounds demonstrated unique structural features that may influence their biological interactions .

- Environmental Impact : The environmental implications of niobium extraction and its compounds have been studied, highlighting the need for careful management due to potential toxicity in high concentrations .

- Applications in Medicine : The use of niobium in medical devices is supported by its excellent corrosion resistance and biocompatibility. For instance, niobium alloys are often utilized in implantable devices due to their favorable interactions with human tissue .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Toxicity | Low toxicity; potential irritant (eyes/skin) |

| Biocompatibility | Suitable for medical implants; non-toxic |

| Antimicrobial Activity | Potential antimicrobial properties noted in some studies |

| Environmental Concerns | Toxicity concerns at high concentrations; careful management required |

属性

IUPAC Name |

niobium(5+);pentaiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Nb/h5*1H;/q;;;;;+5/p-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYBTVHGYLSAZ-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Nb+5].[I-].[I-].[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I5Nb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.4287 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-92-5 | |

| Record name | Niobium iodide (NbI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What makes Niobium Iodide suitable for fabricating ordered nanostructures?

A1: Niobium Iodide (NbI5) is a precursor material used in Atomic Layer Deposition (ALD) []. The research highlights its application in creating highly ordered Niobium Oxide (Nb2O5) nanotubes within anodic alumina templates []. This method exploits the controlled, layer-by-layer deposition enabled by ALD using NbI5 and oxygen pulses, leading to conformal coatings within the template pores []. The ability to precisely control film thickness at the nanoscale makes NbI5 a valuable material for fabricating ordered nanostructures.

Q2: How does the research characterize the resulting Niobium Oxide nanotubes?

A2: The research utilizes a combination of advanced characterization techniques to examine the synthesized nanotubes:

- High-Resolution Scanning Electron Microscopy (HR-SEM) and Transmission Electron Microscopy (TEM): These imaging methods provide visual confirmation of the nanotubes' physical structure, revealing their dimensions (diameter, length) and arrangement within the template [].

- Electron Diffraction: This technique helps determine the crystallinity of the Nb2O5 nanotubes, revealing their amorphous nature [].

- X-Ray Fluorescence Spectroscopy (XRFS): This method provides information about the elemental composition of the nanotubes, confirming the presence of Niobium and Oxygen [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。